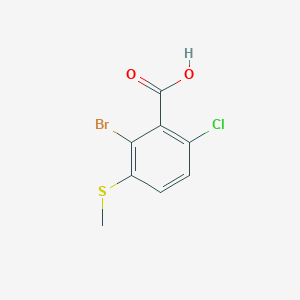

2-Bromo-6-chloro-3-(methylthio)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

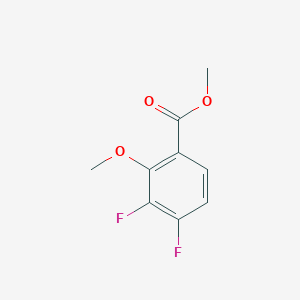

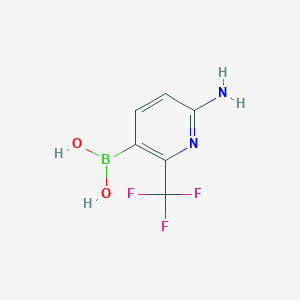

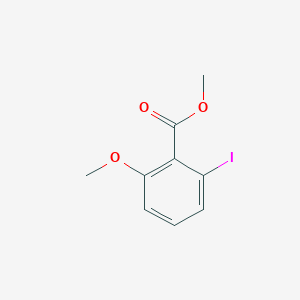

“2-Bromo-6-chloro-3-(methylthio)benzoic acid” is a chemical compound with the molecular formula C8H6BrClO2S. It has a molecular weight of 281.55 . This compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-Bromo-6-chloro-3-(methylthio)benzoic acid” is 1S/C8H6BrClO2S/c1-13-5-3-2-4 (10)6 (7 (5)9)8 (11)12/h2-3H,1H3, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“2-Bromo-6-chloro-3-(methylthio)benzoic acid” has a predicted boiling point of 361.5±42.0 °C and a predicted density of 1.81±0.1 g/cm3 . Its pKa value is predicted to be 1.39±0.25 .Aplicaciones Científicas De Investigación

Structural Analysis and Molecular Interactions

Research on bromo- and chloro-substituted benzoic acid derivatives, similar to 2-Bromo-6-chloro-3-(methylthio)benzoic acid, includes studies on their crystal structures and molecular interactions. For example, the comparison of crystal structures of bromo–hydroxy–benzoic acid derivatives reveals two-dimensional architectures formed principally by hydrogen bonds and Br⋯O or π–π interactions, suggesting potential applications in crystal engineering and material science (Suchetan et al., 2016). Furthermore, the energetic structure-property relationships in halogenosubstituted benzoic acids, including methyl-substituted bromobenzoic acids, provide insights into their thermochemical properties, which could be valuable for material sciences or environmental and atmospheric chemistry assessments (Zherikova & Verevkin, 2019).

Supramolecular Chemistry

The exploration of uranyl assembly with bromo-substituted benzoic acid linkers, including studies on supramolecular interactions, reveals the significance of halogen and hydrogen bonding as well as π–π interactions in the assembly processes. This research has implications for the development of new materials with specific functionalities, such as selective ion capture or catalysis (Carter & Cahill, 2015).

Process Development for Therapeutic Intermediates

A practical example of industrial-scale process development involves the synthesis of a key intermediate for SGLT2 inhibitors, showcasing a scalable, cost-effective method. This demonstrates the application of substituted benzoic acids in the pharmaceutical industry, particularly in the synthesis of diabetes therapy drugs (Zhang et al., 2022).

Halogen Bonding in Solid Solutions

Investigations into the packing preferences in solid solutions of isomeric compounds, including bromo- and chlorobenzoic acids, highlight the role of unusual halogen bonding motifs. This research offers insights into crystal engineering, emphasizing the importance of halogen bonding in dictating the supramolecular assembly of materials (Pramanik et al., 2017).

Safety And Hazards

The safety information for “2-Bromo-6-chloro-3-(methylthio)benzoic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Propiedades

IUPAC Name |

2-bromo-6-chloro-3-methylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2S/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRLMWLUHCUKPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(C=C1)Cl)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-chloro-3-(methylthio)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,10-Diaza-9-methyl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6354919.png)